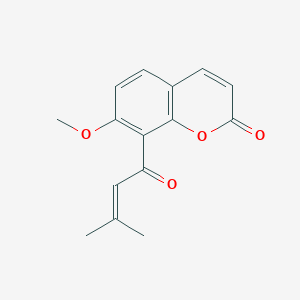
7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: The compound’s antioxidant properties make it a subject of interest in studies on cellular protection and aging.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of natural health products and dietary supplements.
Mechanism of Action
The mechanism of action of 7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and protecting cells from damage.
Enzyme Inhibition: It may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and lipoxygenase.
Signal Transduction: The compound can modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits similar antioxidant and enzyme inhibition properties.
Uniqueness
7-Methoxy-8-(3-methylbut-2-enoyl)-2H-1-benzopyran-2-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its methoxy and enoyl groups contribute to its enhanced antioxidant and therapeutic potential compared to other flavonoids .
Properties
CAS No. |
41514-65-2 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
7-methoxy-8-(3-methylbut-2-enoyl)chromen-2-one |
InChI |
InChI=1S/C15H14O4/c1-9(2)8-11(16)14-12(18-3)6-4-10-5-7-13(17)19-15(10)14/h4-8H,1-3H3 |
InChI Key |
HWNGUFFTLMHXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
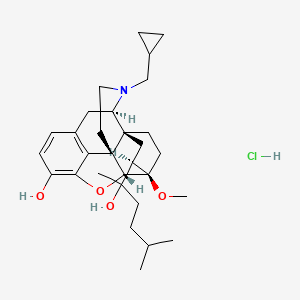
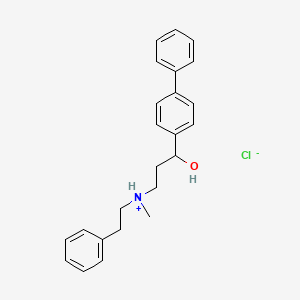
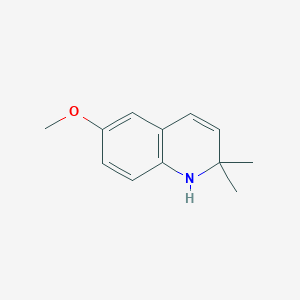
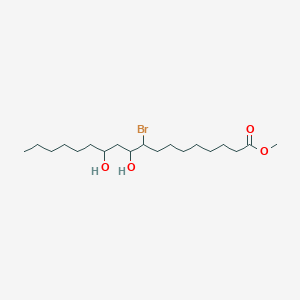
![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)
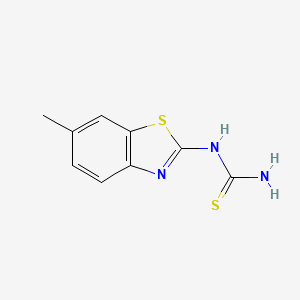
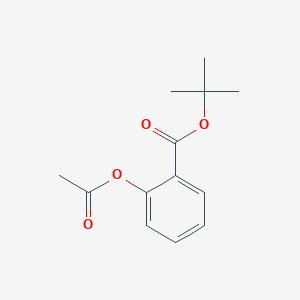
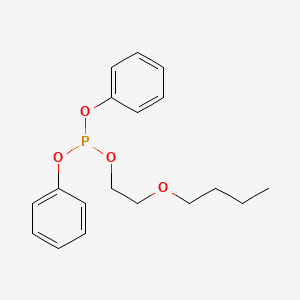
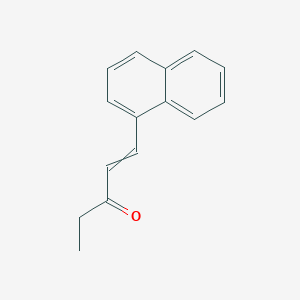
![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)
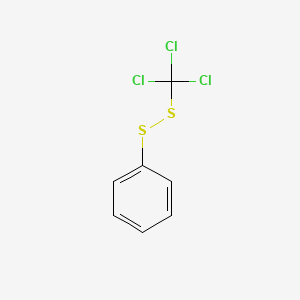
![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
